2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone
Overview
Description
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is a useful research compound. Its molecular formula is C15H12F2O and its molecular weight is 246.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
A key application of 2-(3,4-difluorophenyl)-1-(p-tolyl)ethanone in scientific research involves its role in the enzymatic synthesis of chiral intermediates. For instance, a ketoreductase (KRED) was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an acute coronary syndrome treatment. This process is notable for its high conversion rate, excellent enantiomeric excess (ee), and its green, environmentally friendly nature, highlighting the potential for industrial application due to its high productivity and space-time yield (Guo et al., 2017).
Synthesis of Novel Organic Compounds
Another significant application is in the synthesis of novel organic compounds, such as thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. The process begins with the interaction of 4-aminoacetophenone with p-tolyl sulphonamide, leading to a series of reactions that yield various compounds with potential anticancer activities for liver and breast cancer (Hessien et al., 2009).
Photolysis in Photoaffinity Probes
The compound also finds application in the study of photolysis within the context of photoaffinity probes. Research on 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a related compound, has demonstrated the formation of photoproducts through the intermediacy of a singlet carbene, offering insights into the utility and limitations of such compounds in biological systems, particularly concerning the reversibility of photoinsertion processes (Platz et al., 1991).
Heterocyclic Rearrangement
Research also includes the heterocyclic rearrangement of isoxazole-hydroxamic acids into oxadiazoles, utilizing derivatives of this compound. This process showcases the structural transformation capabilities and potential applications in synthesizing novel compounds with unique properties (Potkin et al., 2012).
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-10-2-5-12(6-3-10)15(18)9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUPYTWOQQYKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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